molecular formula C11H9ClN4 B1481519 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine CAS No. 2091104-86-6

2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1481519
CAS No.: 2091104-86-6
M. Wt: 232.67 g/mol
InChI Key: VVQBPAXTJROMME-UHFFFAOYSA-N
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Description

2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C11H9ClN4 and its molecular weight is 232.67 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes chloromethyl and prop-2-yn-1-yl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical formula of the compound is C11H9ClN4C_{11}H_{9}ClN_{4} with a molecular weight of approximately 232.67 g/mol. The structural representation can be simplified as follows:

PropertyValue
Molecular FormulaC11H9ClN4C_{11}H_{9}ClN_{4}
Molecular Weight232.67 g/mol
CAS Number2091104-86-6

Antiviral Activity

Recent studies have evaluated the antiviral properties of compounds related to pyrazole derivatives, particularly against HIV. For example, several analogs of pyrazole have shown significant activity against wild-type HIV strains, with effective concentrations (EC50) in the low micromolar range. Although specific data for this compound is limited, its structural similarity to active compounds suggests potential antiviral efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their substituents and overall molecular structure. In related studies, modifications at the C5 position of the pyrazole ring have been shown to enhance anti-HIV activity significantly. For instance, compounds with aryl groups at this position displayed improved potency against HIV strains, indicating that similar modifications in this compound could yield beneficial effects.

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives highlighted the importance of substituent groups in determining biological activity. For instance, compounds with a thioether linkage or specific alkyl chains exhibited enhanced anti-HIV properties compared to their unsubstituted counterparts .

Table: Summary of Biological Activities of Related Pyrazole Compounds

Compound IDSubstituentEC50 (μmol/L)Selectivity Index
I-11Phenyl0.003825,468
I-19Chloromethyl0.0334Not specified
I-20Methyl0.0277Not specified

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with viral enzymes or host cell receptors. The presence of electron-donating or withdrawing groups can influence binding affinity and specificity towards these targets. For instance, the chloromethyl group in this compound may enhance its reactivity and facilitate interactions with nucleophilic sites on viral proteins.

Properties

IUPAC Name

2-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-2-5-16-9(7-12)6-10(15-16)11-8-13-3-4-14-11/h1,3-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQBPAXTJROMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=NC=CN=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
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2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
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2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
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2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
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2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 6
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

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